

# spectroscopic analysis ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR) of 3,5-Dinitroaniline

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## Compound of Interest

Compound Name: 3,5-Dinitroaniline

Cat. No.: B184610

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## Spectroscopic Analysis of 3,5-Dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **3,5-dinitroaniline** using fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), and Infrared (IR) Spectroscopy. The data and protocols herein serve as a crucial reference for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-dinitroaniline**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.2	Triplet (t)	1H	H-4
~7.5 - 7.7	Doublet (d)	2H	H-2, H-6
~5.5 - 6.0	Broad Singlet (s)	2H	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>. Reference: Tetramethylsilane (TMS). The exact chemical shifts can vary slightly depending on the solvent and concentration.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
~149	C-3, C-5 (Carbon atoms attached to nitro groups)
~148	C-1 (Carbon atom attached to the amino group)
~113	C-2, C-6
~108	C-4

Solvent: DMSO-d<sub>6</sub>. Reference: Tetramethylsilane (TMS).[\[1\]](#)

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Strong, Doublet	N-H stretch (primary amine)
1620 - 1640	Strong	N-H bend (scissoring)
1520 - 1560	Very Strong	Asymmetric NO <sub>2</sub> stretch
1340 - 1370	Very Strong	Symmetric NO <sub>2</sub> stretch
1300 - 1330	Medium	C-N stretch (aromatic amine)
800 - 850	Strong	C-H out-of-plane bend (aromatic)
730 - 770	Strong	C-N-O bend

Sample Preparation: KBr pellet or Nujol mull.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.<sup>[5]</sup><sup>[6]</sup>

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **3,5-dinitroaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

$^1\text{H}$  NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.<sup>[7]</sup>
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the peaks to determine the relative number of protons.

#### $^{13}\text{C}$ NMR Data Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- Use a standard proton-decoupled pulse sequence to acquire the spectrum. This simplifies the spectrum by removing C-H coupling.
- A longer acquisition time and a greater number of scans are typically required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope and its smaller gyromagnetic ratio.[8]
- Process the data similarly to the  $^1\text{H}$  spectrum, with Fourier transformation and corrections.
- Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., DMSO- $\text{d}_6$  at 39.52 ppm).[5]

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (KBr Pellet Method):

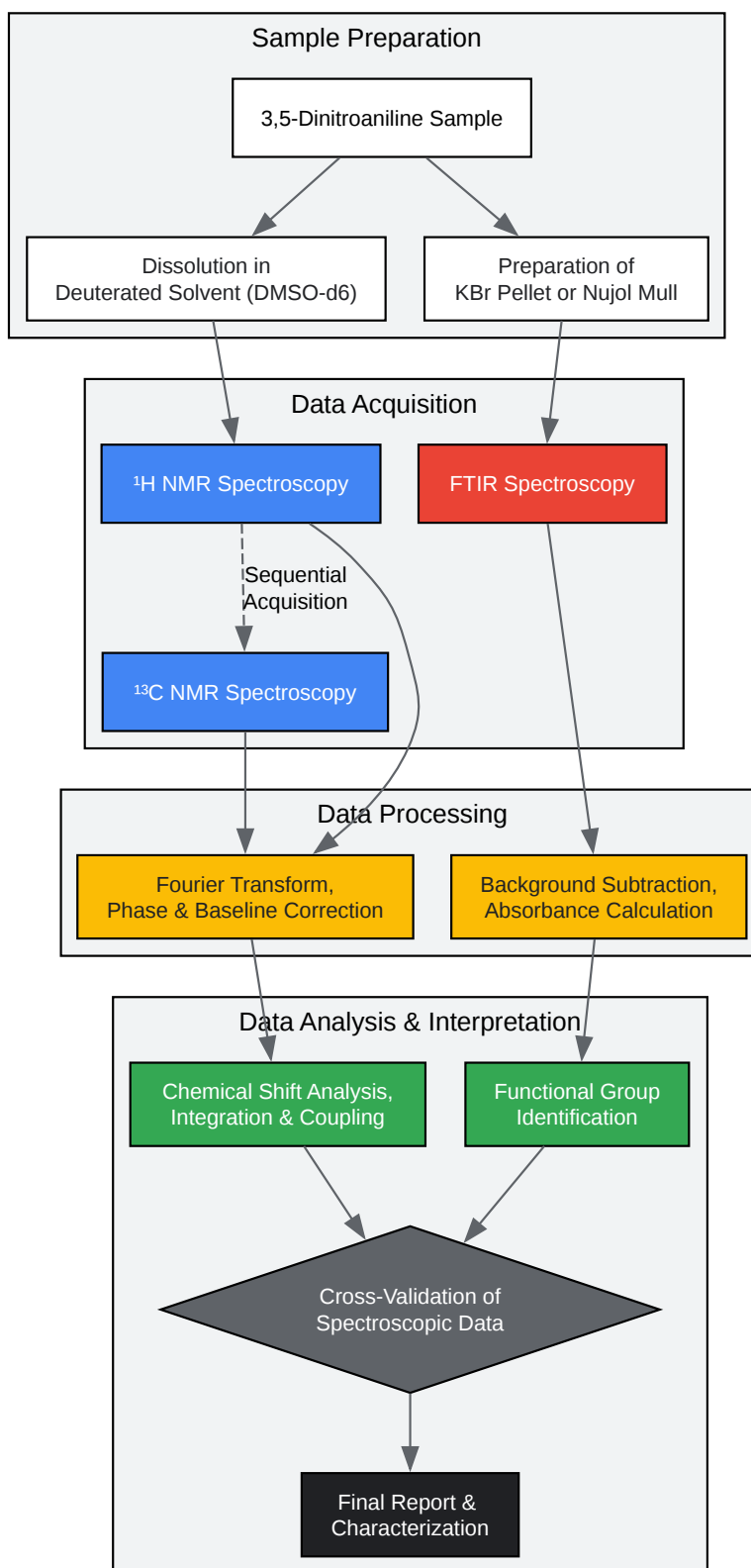
- Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
- Grind approximately 1-2 mg of the **3,5-dinitroaniline** sample with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
- Place the sample holder with the KBr pellet into the spectrometer's beam path.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the sample.

## Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation is a critical aspect of robust spectroscopic analysis.



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Caption: Workflow for the Spectroscopic Analysis of **3,5-Dinitroaniline**.

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